molecular formula C17H19NO4S2 B2721148 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1396869-83-2

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2721148
CAS No.: 1396869-83-2
M. Wt: 365.46
InChI Key: YETHHBFJOKGUFX-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine is a chemical compound of significant interest in modern medicinal chemistry and drug discovery research. This molecule is built on a piperidine scaffold, a nitrogen-containing heterocycle that is a fundamental structural motif in over 60% of unique, small-molecule drugs approved by the FDA . The core structure is functionalized with a 2,3-dihydro-1,4-benzodioxine sulfonamide group and a thiophene substituent. The sulfonamide group is a common pharmacophore known to confer key binding interactions with a variety of biological targets, while the thiophene ring is a privileged structure in pharmaceuticals that can influence the compound's electronic properties and metabolic stability . Compounds featuring similar benzenesulfonamide architectures have been investigated as modulators of enzymatic activity. For instance, related structures have shown potential in targeting human pyruvate kinase PKM, a key enzyme in the glycolytic pathway that is of interest in oncology research . The specific combination of the benzodioxine sulfonyl group with a heteroaromatic system like thiophene makes this reagent a valuable building block for constructing diverse compound libraries. It is primarily intended for use in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate in the development of novel bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c19-24(20,15-1-2-16-17(11-15)22-9-8-21-16)18-6-3-13(4-7-18)14-5-10-23-12-14/h1-2,5,10-13H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETHHBFJOKGUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Dihydrobenzo[dioxin] Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzo[dioxin] ring.

    Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonylated dihydrobenzo[dioxin] compound.

    Thiophene Ring Introduction: The final step involves the coupling of the thiophene ring to the piperidine derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel organic electronic materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptor sites and influence signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogs based on structural features, synthesis pathways, and inferred pharmacological relevance.

Structural Analogues
Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Benzodioxine-sulfonyl, thiophen-3-yl C₁₇H₁₉NO₄S₂ 365.47 Polar sulfonyl group; dual heterocyclic (benzodioxine + thiophene) motifs .
1-(1-Phenylcyclohexyl)piperidine () Phenylcyclohexyl, piperidine C₁₇H₂₅N 243.39 Lipophilic cyclohexyl-phenyl group; lacks sulfonyl or heteroaromatic groups .
4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine derivatives () Heterocyclic alkoxy, heterocyclic carbonyl Variable Variable Designed as histamine H₃ antagonists; emphasis on CNS targeting .
Compound 9o () Tetrazole, benzodiazol-2-one, thiophen-3-yl, benzodioxine C₂₅H₂₄N₈O₃S 532.61 Ugi-Azide reaction product; tetrazole as a bioisostere for carboxylic acid .
Pharmacological Implications
  • Histamine H₃ Antagonists (): Demonstrated relevance in neurological disorders (e.g., Alzheimer’s), highlighting the importance of heterocyclic substituents for CNS penetration .
  • Compound 9o : The benzodiazol-2-one moiety in 9o may confer sedative or anxiolytic properties, akin to benzodiazepine derivatives .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic molecules characterized by the presence of a piperidine ring and a benzodioxine moiety, both of which are known for their diverse pharmacological properties.

Chemical Structure

The chemical formula of this compound is C19H22N2O7S2C_{19}H_{22}N_{2}O_{7}S_{2}, and it features a complex structure that includes a thiophene ring and sulfonamide functional groups. The structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of benzodioxine compounds can inhibit bacterial growth, suggesting potential use as antibacterial agents .
  • Anticancer Properties : Similar compounds have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation, making them candidates for anticancer therapies .
  • Neuroprotective Effects : The benzodioxine moiety has been linked to neuroprotective activities, particularly in the context of Alzheimer's disease, where it may act as a cholinesterase inhibitor.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

  • Dihydrofolate Reductase Inhibition : The compound's structural features allow it to bind to the active site of DHFR, inhibiting its activity and subsequently affecting folate metabolism essential for cell division .
  • Cholinesterase Inhibition : Its potential as a cholinesterase inhibitor suggests that it may enhance acetylcholine levels in the brain, contributing to improved cognitive function.

Study on Antimicrobial Activity

A study published in Scientific Reports evaluated the antimicrobial efficacy of various benzodioxine derivatives. The results indicated that certain structural modifications enhanced antibacterial activity against common pathogens. For instance, compounds with thiophene substitutions showed improved potency compared to their non-thiophene counterparts .

Anticancer Activity Evaluation

In another study focused on anticancer properties, various piperidine derivatives were synthesized and tested for their inhibitory effects on DHFR. The findings demonstrated that modifications in the benzodioxine structure significantly influenced the IC50 values, indicating a structure-activity relationship (SAR) that could guide future drug design .

Data Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Benzodioxine AAntibacterial12.5
Benzodioxine BDHFR Inhibition15.0
1-(Dihydro)Cholinesterase Inhibitor8.0

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

  • Methodological Answer : Synthesis typically involves sulfonylation of the benzodioxine moiety followed by coupling with 4-(thiophen-3-yl)piperidine. Key steps include:
  • Sulfonylation : React 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with piperidine derivatives under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or tetrahydrofuran.
  • Coupling : Use nucleophilic substitution or transition metal-catalyzed cross-coupling to attach the thiophen-3-yl group to the piperidine ring.
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Monitor purity via TLC and HPLC .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify sulfonyl and piperidine/thiophene linkages. For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks.
  • Purity Assessment : HPLC with a C18 column and mobile phases combining methanol/water or acetonitrile/buffer (e.g., ammonium acetate, pH 6.5) at 1.0 mL/min flow rate. Adjust UV detection to 254 nm for sulfonyl groups .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and detect trace impurities.

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproduct formation?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling efficiency. Optimize ligand-to-metal ratios (e.g., 1:1 to 1:4) to enhance reactivity .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for solubility and reaction kinetics.
  • Temperature Control : Perform reactions under reflux (80–100°C) or microwave-assisted conditions (shorter reaction times, reduced side reactions).
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Replicate Studies : Conduct triplicate experiments under identical conditions (pH, temperature, cell lines) to rule out variability.
  • Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence-based binding assays vs. SPR for receptor affinity).
  • Data Normalization : Apply statistical tools (e.g., Z-score normalization) to account for batch effects or instrument drift. Reference emphasizes rigorous experimental design and inferential statistics to reconcile discrepancies .

Q. How does structural modification of the thiophene or benzodioxine moieties affect target binding?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituents at the thiophene 4-position (e.g., halides, methyl groups) or benzodioxine sulfonyl variants.
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases, GPCRs). Compare binding energies and poses.
  • Biological Testing : Screen analogs in enzyme inhibition or cell viability assays. Correlate structural changes (e.g., electron-withdrawing groups on thiophene) with IC50_{50} shifts. highlights piperidine modifications in related compounds for SAR insights .

Q. How can stability under physiological conditions (pH, temperature) be systematically evaluated?

  • Methodological Answer :
  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
  • Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds.
  • Light Sensitivity : Expose to UV/VIS light (ICH Q1B guidelines) and monitor photodegradation via HPLC .

Q. What computational approaches predict solubility and formulation compatibility?

  • Methodological Answer :
  • Solubility Parameters : Calculate Hansen solubility parameters (HSPiP software) to identify compatible co-solvents (e.g., PEG 400, DMSO).
  • Molecular Dynamics (MD) : Simulate interactions with surfactants (e.g., Poloxamer 407) to assess micelle incorporation potential.
  • pH-Solubility Profiling : Use Henderson-Hasselbalch equations to predict ionization states and solubility at varying pH levels .

Q. How can researchers address low solubility in aqueous media for in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute with PBS containing cyclodextrins (e.g., HP-β-CD) to enhance solubility.
  • Nanoformulation : Use nanoprecipitation or solvent evaporation to generate nanoparticles (100–200 nm) with polylactic-co-glycolic acid (PLGA) .

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